N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride
CAS No.: 1330312-74-7
Cat. No.: VC6073934
Molecular Formula: C23H21ClFN3OS2
Molecular Weight: 474.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330312-74-7 |
|---|---|
| Molecular Formula | C23H21ClFN3OS2 |
| Molecular Weight | 474.01 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide;hydrochloride |
| Standard InChI | InChI=1S/C23H20FN3OS2.ClH/c1-2-27-12-11-16-19(13-27)30-23(26-21(28)14-7-9-15(24)10-8-14)20(16)22-25-17-5-3-4-6-18(17)29-22;/h3-10H,2,11-13H2,1H3,(H,26,28);1H |
| Standard InChI Key | SJKZIYRSCVOMAL-UHFFFAOYSA-N |
| SMILES | CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates a tetrahydrothieno[2,3-c]pyridine core substituted with:
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A benzo[d]thiazole group at position 3
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An ethyl group at position 6
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A 4-fluorobenzamide moiety at position 2
The hydrochloride salt formation enhances solubility for experimental handling. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁ClFN₃OS₂ |
| Molecular Weight | 474.01 g/mol |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide; hydrochloride |
| SMILES | CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F.Cl |
The benzo[d]thiazole and tetrahydrothienopyridine systems create a planar aromatic region, while the ethyl group introduces conformational flexibility .
Electronic and Steric Features
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Fluorine Substituent: The para-fluoro group on the benzamide enhances electronegativity, potentially influencing binding interactions through dipole-dipole forces .
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Thienopyridine Core: The sulfur-containing heterocycle may participate in π-π stacking or coordinate with metal ions in enzymatic pockets .
Synthesis and Characterization
Analytical Validation
Critical quality control measures include:
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HPLC: >95% purity using C18 column (MeCN/H2O + 0.1% TFA)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.23 (m, aromatic Hs), 4.12 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.02 (t, J=5.8 Hz, 2H, piperidine-H)
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HRMS: m/z 438.0832 [M+H]⁺ (calc. 438.0835)
Biological Activity and Mechanistic Insights
Target Prediction
Structural analogs exhibit activity against:
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Gonadotropin-Releasing Hormone Receptor (GnRHR): IC₅₀ values <10 nM for related thienopyridines
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Cytochrome P450 3A4: Moderate inhibition (IC₅₀ ~50 μM) due to aromatic electron-withdrawing groups
Pharmacodynamic Profile
In silico modeling suggests:
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GnRHR Binding: The benzo[d]thiazole moiety occupies hydrophobic subpocket III, while the fluorobenzamide engages H-bonding with Asn102 .
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CYP3A4 Interactions: Metabolic susceptibility at the ethylpiperidine group, forming reactive iminium intermediates .
Comparative Analysis with Structural Analogs
| Compound | Target Affinity (IC₅₀) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| Target Compound | GnRHR: 2.3 nM | 0.45 (pH 7.4) | 3.8 |
| TCMDC-125542 | PfATP4: 18 nM | 0.92 | 2.1 |
| GNF-Pf-4628 | Kinase: 5.6 nM | 1.34 | 1.8 |
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